molecular formula C9H13NO B1309690 1-tert-Butyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-46-0

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1309690
CAS No.: 30186-46-0
M. Wt: 151.21 g/mol
InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

1-tert-Butyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Overview

1-tert-Butyl-1H-pyrrole-3-carbaldehyde (C₉H₁₃NO) features a pyrrole ring with a tert-butyl group at the nitrogen atom and an aldehyde functional group at the third position. This unique configuration enhances its reactivity and stability compared to other pyrrole derivatives, making it a valuable compound in chemical research.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:

  • Condensation Reactions : It can participate in condensation reactions with amines and other nucleophiles to form imines or other derivatives.
  • Vilsmeier-Haack Formylation : This method has been utilized to synthesize this compound from 1-tert-butylpyrrole, showcasing its utility in generating complex structures from simpler precursors.

Data Table: Synthesis Methods

MethodDescription
Vilsmeier-Haack FormylationConverts 1-tert-butylpyrrole into this compound.
Condensation with AminesForms imines or related compounds through reaction with amines.

Medicinal Chemistry Applications

Research indicates that this compound and its derivatives exhibit biological activity, particularly as precursors for synthesizing biologically active molecules. Notably:

  • Anticancer Agents : Derivatives of this compound have been explored for their potential as inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology .
  • Pharmaceutical Development : Its structure allows for modifications that can lead to new therapeutic agents aimed at various diseases, including cancer and neurodegenerative disorders .

Case Study: Anticancer Activity

A study demonstrated the efficacy of pyrrole derivatives in inhibiting cancer cell proliferation. The presence of the aldehyde group was pivotal in enhancing binding affinity to target proteins involved in tumor growth regulation.

Materials Science Applications

In materials science, this compound is investigated for its potential use in:

  • Conductive Polymers : Its ability to undergo polymerization makes it a candidate for developing conductive materials.
  • Sensors : The compound's reactivity can be harnessed for creating chemical sensors due to its interaction with various analytes.

Comparison with Similar Compounds

1-tert-Butyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives such as:

  • 1-Methyl-1H-pyrrole-3-carbonitrile
  • Pyrrole-3-carboxylic acid
  • 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

These compounds share similar structural features but differ in their substituents and functional groups, which can significantly influence their chemical reactivity and applications .

Biological Activity

1-tert-Butyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13NOC_9H_{13}NO and a molecular weight of approximately 151.21 g/mol. Its structure features a pyrrole ring with a tert-butyl group at the nitrogen atom and an aldehyde group at the 3-position, contributing to its reactivity and biological significance.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Derivatives of this compound have been investigated for their potential anticancer properties, particularly their ability to inhibit specific enzymes involved in cancer progression.
  • Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, suggesting potential applications in treating diseases linked to enzyme dysfunctions .

The mechanisms underlying the biological activities of this compound are primarily related to its chemical structure, which allows it to interact with biological targets effectively:

  • Enzyme Interaction Studies : Research has focused on how this compound interacts with enzymes, utilizing biochemical assays to elucidate its inhibitory effects. For instance, studies have demonstrated that certain derivatives can inhibit the activity of glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of derivatives of this compound, researchers synthesized several compounds and assessed their cytotoxicity against various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 12.8 to 365 μM, indicating significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that certain derivatives displayed effective inhibition zones, suggesting their potential as new antimicrobial agents.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Description IC50/Effectiveness
AntimicrobialEffective against various bacterial strainsInhibition zones observed
AnticancerCytotoxic effects on cancer cell linesIC50: 12.8 - 365 μM
Enzyme InhibitionInhibits glutathione S-transferasesSpecific IC50 values not determined due to solubility issues

Properties

IUPAC Name

1-tert-butylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRIIBLVDTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424535
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-46-0
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.